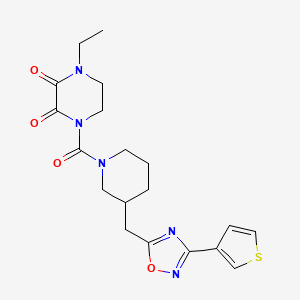

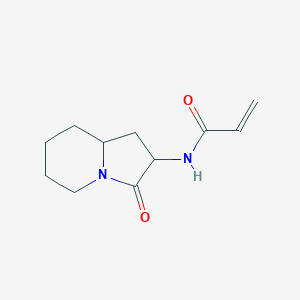

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione" often involves complex reactions. A typical synthesis route might involve Dieckmann cyclization or halocyclization as key steps in forming the desired structural framework. For example, Dieckmann cyclization is used to form piperazine-2,5-diones from substructures containing terminal methylene groups adjacent to nitrogen, which close onto a carbonyl group of a phenyl carbamate unit at the other end of the chain (Aboussafy & Clive, 2012). Additionally, halocyclization can be employed to introduce halogen elements into the compound, further modifying its structure and properties (Zborovskii et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple functional groups, including 1,2,4-oxadiazole, piperidine, and piperazine rings. These functional groups contribute to the compound's stability and reactivity. X-ray crystallography is a common technique used to confirm the molecular structure, revealing details about the arrangement of atoms and the spatial orientation of the compound's functional groups. Studies on similar compounds have demonstrated the importance of hydrogen bonding, π-π interactions, and other non-covalent interactions in determining the molecular conformation and crystalline structure (El-Emam et al., 2012).

Scientific Research Applications

Synthesis and Characterization

Research has developed various synthetic routes for creating complex molecules incorporating piperazine-2,3-dione structures, demonstrating the versatility of these frameworks in medicinal chemistry. For instance, a study by Kumar et al. (2013) showcased the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, highlighting the utility of these scaffolds in generating potential therapeutic agents (Kumar, Roy, Sondhi, 2013).

Biological Evaluation

Compounds related to piperazine diones have been extensively evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A study by Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and assessed their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Rajkumar, Kamaraj, Krishnasamy, 2014). Another research by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from 2,6-dioxopiperazine derivatives, assessing their anti-inflammatory and anticancer activities, further emphasizing the therapeutic potential of such molecules (Abu‐Hashem, Al-Hussain, Zaki, 2020).

properties

IUPAC Name |

1-ethyl-4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-2-22-7-8-24(18(26)17(22)25)19(27)23-6-3-4-13(11-23)10-15-20-16(21-28-15)14-5-9-29-12-14/h5,9,12-13H,2-4,6-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMELERCDIFGBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)

![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)

![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)